N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanamide

Catalog No.
S2686817
CAS No.
899937-47-4
M.F
C28H25ClN4O6
M. Wt
548.98
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-(2-((3-chl...

CAS Number

899937-47-4

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanamide

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide

Molecular Formula

C28H25ClN4O6

Molecular Weight

548.98

InChI

InChI=1S/C28H25ClN4O6/c29-19-5-3-6-20(14-19)31-26(35)16-33-22-8-2-1-7-21(22)27(36)32(28(33)37)12-4-9-25(34)30-15-18-10-11-23-24(13-18)39-17-38-23/h1-3,5-8,10-11,13-14H,4,9,12,15-17H2,(H,30,34)(H,31,35)

InChI Key

AVCWUERYLDROHZ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)Cl

solubility

not available

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanamide is a complex organic compound characterized by its unique structure that integrates a benzo[d][1,3]dioxole moiety with a quinazoline derivative. This compound's design suggests potential biological activity, particularly in the realm of medicinal chemistry.

The compound features a benzo[d][1,3]dioxol-5-ylmethyl group attached to a butanamide chain, which is further connected to a quinazoline scaffold. Quinazolines are known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory activities. The presence of a chlorophenyl amino group enhances its potential interactions with biological targets.

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanamide likely involves several key reactions:

  • Formation of the Quinazoline Core: The quinazoline structure can be synthesized through condensation reactions involving anthranilic acid and appropriate carbonyl compounds.
  • Amidation Reaction: The butanamide moiety is introduced via an amidation reaction with an appropriate amine.
  • Methylation or Alkylation: The benzo[d][1,3]dioxol-5-ylmethyl group is typically introduced through alkylation reactions involving suitable electrophiles.

These reactions may involve catalysts or specific conditions to enhance yields and selectivity.

Preliminary studies indicate that compounds related to the benzo[d][1,3]dioxole and quinazoline frameworks exhibit significant biological activities. For instance, similar compounds have shown promising antitumor effects against various cancer cell lines such as HeLa and A549, with some exhibiting IC50 values below 5 μM . The mechanism of action often involves apoptosis induction and cell cycle arrest in cancer cells.

In addition to anticancer properties, derivatives of these compounds may also possess antibacterial activity against specific pathogens . The presence of functional groups like the chlorophenyl amino moiety may enhance interactions with biological targets.

The synthesis methods for N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanamide can be summarized as follows:

  • Starting Materials: Utilize readily available precursors such as benzo[d][1,3]dioxole derivatives and quinazoline intermediates.
  • Multi-step Synthesis: Employ multi-step synthetic pathways involving:
    • Condensation reactions to form the quinazoline core.
    • Alkylation or acylation to introduce the benzo[d][1,3]dioxole moiety.
    • Final purification through recrystallization or chromatography techniques.

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanamide has potential applications in:

  • Pharmaceutical Development: As a candidate for developing new anticancer agents or antibacterial medications.
  • Research Tools: Useful in biological research to study specific pathways involved in cancer or bacterial infections.

Interaction studies are essential to understand how N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanamide interacts with biological systems. These studies can include:

  • Binding Affinity Tests: Assessing how well the compound binds to target proteins or receptors.
  • Cell Viability Assays: Evaluating the compound's effect on cell survival in various cancer cell lines.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects.

Several compounds share structural similarities with N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanamide. These include:

Compound NameStructureBiological Activity
5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-aminoquinazolineStructureAntitumor activity against multiple cell lines
4-amino-N-(benzo[d][1,3]dioxol-5-yloxy)butanamideStructureAntibacterial properties
3-(benzo[d][1,3]dioxol-5-methyl)thiazolidine derivatives-Inhibitory activity against Mur ligases

These compounds highlight the versatility of the benzo[d][1,3]dioxole structure in medicinal chemistry while emphasizing the unique combination of functionalities present in N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanamide that may confer distinct biological properties.

XLogP3

3.3

Dates

Last modified: 07-22-2023

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